molecular formula C22H23ClF3N7 B11094343 N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazinyl}-1,3,5-triazine-2,4-diamine

N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazinyl}-1,3,5-triazine-2,4-diamine

Cat. No.: B11094343
M. Wt: 477.9 g/mol
InChI Key: ODUWJOKNUADYHP-UVHMKAGCSA-N
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Description

N’-(3-chloro-4-methylphenyl)-N,N-diethyl-6-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazinyl}-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring, a hydrazinyl group, and various substituents such as chloro, methyl, diethyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chloro-4-methylphenyl)-N,N-diethyl-6-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazinyl}-1,3,5-triazine-2,4-diamine typically involves multiple steps:

    Formation of the Triazine Core: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.

    Introduction of the Hydrazinyl Group: The hydrazinyl group is introduced via a condensation reaction between the triazine core and hydrazine derivatives.

    Substitution Reactions: The chloro, methyl, diethyl, and trifluoromethyl groups are introduced through various substitution reactions, often involving halogenation and alkylation processes.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction efficiency are commonly employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the triazine ring or the hydrazinyl group, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the hydrazinyl group, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound may be investigated for its potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.

Medicine

Industry

In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N’-(3-chloro-4-methylphenyl)-N,N-diethyl-6-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazinyl}-1,3,5-triazine-2,4-diamine exerts its effects depends on its specific application. In medicinal chemistry, for example, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    N’-(3-chloro-4-methylphenyl)-N,N-diethyl-6-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazinyl}-1,3,5-triazine-2,4-diamine: Similar compounds include other triazine derivatives with different substituents, such as

Uniqueness

The uniqueness of N’-(3-chloro-4-methylphenyl)-N,N-diethyl-6-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazinyl}-1,3,5-triazine-2,4-diamine lies in its specific combination of substituents, which confer distinct chemical properties and potential applications. The presence of the trifluoromethyl group, for example, can enhance the compound’s stability and reactivity compared to similar compounds without this group.

This detailed overview provides a comprehensive understanding of N’-(3-chloro-4-methylphenyl)-N,N-diethyl-6-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazinyl}-1,3,5-triazine-2,4-diamine, covering its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C22H23ClF3N7

Molecular Weight

477.9 g/mol

IUPAC Name

6-N-(3-chloro-4-methylphenyl)-2-N,2-N-diethyl-4-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C22H23ClF3N7/c1-4-33(5-2)21-30-19(28-16-11-10-14(3)18(23)12-16)29-20(31-21)32-27-13-15-8-6-7-9-17(15)22(24,25)26/h6-13H,4-5H2,1-3H3,(H2,28,29,30,31,32)/b27-13+

InChI Key

ODUWJOKNUADYHP-UVHMKAGCSA-N

Isomeric SMILES

CCN(CC)C1=NC(=NC(=N1)N/N=C/C2=CC=CC=C2C(F)(F)F)NC3=CC(=C(C=C3)C)Cl

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)NN=CC2=CC=CC=C2C(F)(F)F)NC3=CC(=C(C=C3)C)Cl

Origin of Product

United States

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